molecular formula C18H23N3O3 B2491883 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione CAS No. 2093388-45-3

3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione

Cat. No.: B2491883
CAS No.: 2093388-45-3
M. Wt: 329.4
InChI Key: ZZXXBKHLDNFHCQ-UHFFFAOYSA-N
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Description

3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

Lenalidomide-C5-NH2, also known as “3-(4-(5-aminopentyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” or “E3 Ligand-Linker Conjugate 4”, primarily targets the E3 ubiquitin ligase complex protein, cereblon . Cereblon is a substrate adaptor of the CRL4 CRBN E3 ubiquitin ligase . The compound also targets specific transcription factors such as IKZF1 and IKZF3 .

Mode of Action

Lenalidomide-C5-NH2 functions as a molecular glue, inducing the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This interaction leads to the proteasomal degradation of these transcription factors . The compound also modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase .

Biochemical Pathways

The compound affects multiple biochemical pathways. It induces apoptosis and affects the Phosphotidylinositol pathway in CLL cells by decreasing activation of pro-survival kinases, erk1/2 and Akt2 . It also inhibits the release of TNF and other cytokines including interleukin-6 (IL-6), a critical growth factor for multiple myeloma cells .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Its pharmacokinetics are consistent across patient populations, regardless of the type of hematologic malignancy .

Result of Action

The compound’s action results in the proteasomal degradation of specific disease-related proteins . This degradation kills multiple myeloma cells . In del (5q) myelodysplastic syndrome, lenalidomide induces the degradation of CK1α, which preferentially affects del (5q) cells because they express this gene at haploinsufficient levels .

Action Environment

The action of Lenalidomide-C5-NH2 can be influenced by environmental factors such as the presence of other drugs. For instance, when lenalidomide is administered at the same time with proteasome inhibitors, lenalidomide-induced degradation occurs before the onset of proteasomal blockade . This aspect of lenalidomide’s function seems to be particularly relevant in the setting of maintenance therapy and in the presence of minimal residual disease .

Biochemical Analysis

Biochemical Properties

Lenalidomide-C5-NH2 has been shown to be an immunomodulator, affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . It works through various mechanisms of actions that promote malignant cell death and enhance host immunity .

Cellular Effects

Lenalidomide-C5-NH2 has been shown to modulate different components of the immune system by altering cytokine production, regulating T cell co-stimulation, and augmenting the NK cell cytotoxicity . It also has effects on signal transduction that can partly explain its selective efficacy in subsets of MDS .

Molecular Mechanism

Lenalidomide-C5-NH2 acts by a novel drug mechanism—modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .

Temporal Effects in Laboratory Settings

Lenalidomide-C5-NH2 has been shown to induce more potent CTL responses against SOCS1 re-expressing–MM cells than unmodified MM cells over time . This suggests that modulation of SOCS1 may enhance immune response and efficacy of Lenalidomide-C5-NH2 in MM .

Dosage Effects in Animal Models

In mice, lenalidomide was administered in doses, which provided comparable pharmacokinetics to human patients . Dose-dependent kinetics were observed over the evaluated dosing range . Administration of 0.5 and 10 mg/kg resulted in systemic bioavailability ranges of 90–105% and 60–75% via IP and oral routes, respectively .

Metabolic Pathways

Lenalidomide-C5-NH2 works through various mechanisms of actions that promote malignant cell death and enhance host immunity . The exact metabolic pathways that the product is involved in are not well known .

Transport and Distribution

Lenalidomide-C5-NH2 is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment . Lenalidomide was detectable in the brain only after IV dosing of 5 and 10 mg/kg .

Subcellular Localization

The exact subcellular localization of Lenalidomide-C5-NH2 is not well known. It has been shown that lenalidomide, a derivative of thalidomide, binds to an E3 ubiquitin ligase complex and modulates its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins .

Properties

IUPAC Name

3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXXBKHLDNFHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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